Apararenone - 945966-46-1

Apararenone

Catalog Number: EVT-259317
CAS Number: 945966-46-1
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apararenone, also known as MT-3995, is a selective aldosterone receptor antagonist developed by Mitsubishi Tanabe Pharma, for the treatment of diabetic nephropathy. The compound is thought to reduce renal tissue damage by preventing proteinuria.

Aldosterone

  • Compound Description: Aldosterone is a steroidal hormone produced in the adrenal gland. It plays a crucial role in regulating blood pressure and electrolyte balance by binding to and activating the mineralocorticoid receptor (MR). []
  • Relevance: Aldosterone is the endogenous ligand for the mineralocorticoid receptor (MR), which Apararenone antagonizes. Apararenone competes with aldosterone for binding to MR, thereby inhibiting its effects. [, ]

Eplerenone

  • Compound Description: Eplerenone is a steroidal mineralocorticoid receptor antagonist (MRA) used clinically to treat hypertension and heart failure. []

Finerenone

  • Compound Description: Finerenone is a nonsteroidal MRA currently approved for treating chronic kidney disease (CKD) in patients with type 2 diabetes. It has shown efficacy in reducing albuminuria and slowing CKD progression. [, , ]
  • Relevance: Both Finerenone and Apararenone are nonsteroidal MRAs that target the same receptor and exhibit similar therapeutic benefits in managing CKD and related conditions. [, , ]

Esaxerenone

  • Compound Description: Esaxerenone is another nonsteroidal MRA that has been investigated for its potential in treating hypertension and diabetic kidney disease. It has shown promising results in reducing albuminuria and improving blood pressure control. [, , ]
  • Relevance: Esaxerenone shares a similar mechanism of action with Apararenone as a nonsteroidal MRA. They are both being explored for their therapeutic potential in managing similar disease states like CKD and hypertension. [, , ]

Spironolactone

  • Compound Description: Spironolactone is a steroidal MRA commonly used to treat heart failure, hypertension, and fluid retention. [, ]

MT-3995

  • Compound Description: MT-3995 is another name for Apararenone. [, ]
  • Relevance: MT-3995 is synonymous with Apararenone and refers to the same chemical entity. [, ]

BAY 94-8862

  • Compound Description: BAY 94-8862 is the former developmental code name for Finerenone. [, ]
  • Relevance: This compound highlights the research and development process of Finerenone, a nonsteroidal MRA with similar therapeutic targets as Apararenone. [, ]
Source and Classification

Apararenone is classified as an antimineralocorticoid, specifically targeting the mineralocorticoid receptor. Its chemical structure is defined by the molecular formula C17H17F2N2O4SC_{17}H_{17}F_{2}N_{2}O_{4}S and a molar mass of 364.39 g/mol. The compound is currently in phase II clinical trials, indicating its potential efficacy and safety for various renal and metabolic disorders .

Synthesis Analysis

The synthesis of Apararenone involves several chemical reactions that can be categorized into multi-step synthetic pathways. The initial steps typically include the formation of the benzoxazine core followed by functionalization to introduce the fluorophenyl and methanesulfonamide groups. Specific synthetic routes may involve:

  • Formation of the Benzoxazine Core: This could involve cyclization reactions that form the bicyclic structure characteristic of benzoxazines.
  • Fluorination: The introduction of fluorine at specific positions on the phenyl ring can be achieved through electrophilic aromatic substitution or direct fluorination techniques.
  • Sulfonamide Formation: The final step often includes the reaction of amines with sulfonyl chlorides to yield the methanesulfonamide moiety.

The synthesis is optimized for yield and purity, with parameters such as temperature, reaction time, and solvent choice playing critical roles in achieving successful outcomes .

Molecular Structure Analysis

Apararenone's molecular structure features a complex arrangement that includes:

  • Benzoxazine Ring: A bicyclic structure that contributes to its biological activity.
  • Fluorophenyl Group: Enhances binding affinity to the mineralocorticoid receptor.
  • Methanesulfonamide Group: Increases solubility and bioavailability.

The three-dimensional conformation of Apararenone allows it to fit precisely into the mineralocorticoid receptor binding site, which is essential for its antagonistic action .

Chemical Reactions Analysis

Apararenone undergoes various chemical reactions that are significant for both its synthesis and potential degradation pathways:

  • Oxidation: This compound can be oxidized under certain conditions, potentially affecting its stability and activity.
  • Hydrolysis: In aqueous environments, Apararenone may hydrolyze, leading to the formation of less active metabolites.
  • Receptor Binding: The primary reaction of interest is its binding to the mineralocorticoid receptor, where it competes with aldosterone for binding sites, thus inhibiting receptor activation .
Mechanism of Action

Apararenone functions as a highly selective antagonist of the mineralocorticoid receptor. Its mechanism involves:

  • Blocking Aldosterone Action: By binding to the receptor, Apararenone prevents aldosterone from exerting its effects on sodium reabsorption and potassium excretion in renal tissues.
  • Impact on Renal Function: This antagonism leads to reduced sodium retention and improved potassium levels, which can be beneficial in conditions like diabetic nephropathy where excess aldosterone contributes to disease progression.

Clinical studies have demonstrated that Apararenone significantly reduces urine albumin-to-creatinine ratios in patients with diabetic nephropathy, indicating its therapeutic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of Apararenone include:

  • Molecular Weight: 364.39 g/mol
  • Stability: The compound is stable for three years when stored as a powder at -20°C and one year at -80°C in solution.
  • Solubility: Apararenone exhibits good solubility in organic solvents, which facilitates its formulation for oral administration.

These properties are critical for its development as a pharmaceutical agent .

Applications

Apararenone has several promising applications in scientific research and clinical practice:

  • Diabetic Nephropathy Treatment: Its primary application is in managing diabetic nephropathy by mitigating renal damage associated with elevated aldosterone levels.
  • Non-Alcoholic Steatohepatitis: Ongoing studies are investigating its efficacy in treating liver conditions linked to metabolic syndrome.
  • Hypertension Management: Although development for hypertension was discontinued, insights from earlier studies may inform future applications in blood pressure regulation.
Discovery and Development of Apararenone as a Nonsteroidal Mineralocorticoid Receptor Antagonist (MRA)

Rational Design Hypothesis for Novel Nonsteroidal MRAs

The discovery of apararenone (MT-3995) originated from a targeted hypothesis to overcome limitations of steroidal mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone. These limitations included off-target hormonal effects (e.g., androgen/progesterone receptor interactions) and suboptimal pharmacokinetic profiles. Researchers postulated that a "T-shaped molecular architecture" would enable high-affinity MR antagonism while minimizing off-target interactions. This hypothesis proposed three critical structural elements:

  • A hydrophobic core to occupy the MR ligand-binding pocket
  • Two polar functional groups at opposite ends to form hydrogen bonds with MR-specific residues (Asn770 and Thr945)
  • A bulky substituent to sterically hinder helix 12 (H12) folding, thereby preventing MR coactivator recruitment [1] [4].

Molecular docking simulations revealed that successful nonsteroidal MRAs would displace H12 from its agonist conformation, a mechanism distinct from steroidal MRAs. This displacement prevents the formation of a transcriptionally active receptor complex, thereby blocking MR-dependent gene expression involved in inflammation, fibrosis, and sodium retention [4] [8]. The hypothesis was validated through systematic screening of bicyclic heteroaromatic scaffolds, with 1,4-benzoxazin-3-one emerging as the optimal core due to its rigid planar structure and synthetic versatility for strategic modifications [1] [6].

Table 1: Key Elements of the T-Shaped Molecular Design Hypothesis for Nonsteroidal MRAs

Structural ElementFunctional RoleTarget MR Interactions
Hydrophobic coreOccupies ligand-binding domainVan der Waals interactions with Leu848, Met852
Terminal polar group 1Forms hydrogen bonds with conserved residuesAsn770 (bond distance: 2.8–3.2 Å)
Terminal polar group 2Stabilizes antagonist conformationThr945 (bond distance: 2.9–3.3 Å)
Bulky C3 substituentPrevents helix 12 coactivator dockingSteric clash with Leu873 and Ser810

Lead Optimization Strategies for 1,4-Benzoxazin-3-One Derivatives

Lead optimization focused on modifying the 1,4-benzoxazin-3-one scaffold to enhance MR binding affinity, selectivity, and metabolic stability. Initial compounds lacked sufficient antagonistic potency due to inadequate H12 displacement. Structure-activity relationship (SAR) studies identified two strategic modification sites:

  • C3 Position: Introduction of aryl sulfonamide groups significantly improved MR binding. The optimal substituent—4-cyano-2-trifluoromethylphenylsulfonamide—enhanced hydrophobic interactions with MR's Leu848 pocket while the sulfonamide NH formed critical hydrogen bonds with Asn770 [1] [6].
  • Benzene Ring Modifications: Electron-withdrawing groups (e.g., -CF₃ or -CN) at the 6-position increased metabolic stability by reducing cytochrome P450-mediated oxidation. Conversely, electron-donating groups diminished half-life in vivo [1] [2].

Cyclization strategies proved pivotal: Replacing flexible amide bonds with rigid fused bicyclic systems reduced entropic penalties during MR binding. The 1,4-benzoxazin-3-one core provided optimal conformational restraint, improving binding affinity 10-fold over open-chain analogs. Synthetic routes leveraged anthranilic acid precursors reacted with α-keto acids under Cu(I) catalysis to construct the benzoxazinone core efficiently (yields: 51–87%) [6].

Table 2: Impact of Structural Modifications on Apararenone’s Pharmacological Profile

Modification SiteKey Structural ChangeEffect on MR IC₅₀Effect on Metabolic StabilityRationale
C3 substituent4-Cyano-2-trifluoromethylphenyl0.28 μM22% increaseEnhanced hydrophobic packing; hydrogen bonding with Asn770
C6 position-CF₃0.31 μM40% increaseElectron-withdrawal reduces CYP2C9 oxidation
C6 position-OCH₃1.85 μM67% decreaseElectron-donation increases susceptibility to demethylation
Core scaffoldOpen-chain analog3.10 μMNot reportedLack of conformational restraint increases dissociation rate

Preclinical Screening for Selectivity and Potency Against Mineralocorticoid Receptor (MR)

Apararenone demonstrated submicromolar MR antagonism (IC₅₀: 0.28 μM) with exceptional selectivity in receptor panel screening. Key preclinical findings included:

  • Selectivity Profiling: >100-fold selectivity over glucocorticoid, progesterone, androgen, and estrogen receptors (IC₅₀ values >100 μM). This contrasted sharply with spironolactone, which exhibited significant cross-reactivity with progesterone (IC₅₀: 6.05 μM) and androgen receptors (IC₅₀: 0.05 μM) [1] [4].
  • Functional Antagonism: In cell-based assays, apararenone inhibited aldosterone-induced MR translocation with 92% efficacy at 1 μM concentration, comparable to eplerenone but without partial agonist activity observed with some steroidal analogs [1] [9].
  • In Vivo Efficacy: In uninephrectomized rats infused with aldosterone:
  • Reduced systolic blood pressure by 34 mmHg (vs. 22 mmHg with eplerenone)
  • Suppressed urinary albumin/creatinine ratio by 52% (vs. 31% with eplerenone)
  • Decreased cardiac fibrosis markers (collagen I mRNA downregulated by 68%) [1] [5].

Pharmacokinetic studies in multiple species revealed apararenone’s long elimination half-life (15–20 hours in humans), attributed to its high volume of distribution and slow dissociation from MR. Notably, its principal metabolite exhibited 5-fold lower MR affinity, minimizing pharmacological activity concerns [2] [9].

Table 3: Preclinical Selectivity Profile of Apararenone vs. Reference MRAs

ReceptorApararenone IC₅₀ (μM)Spironolactone IC₅₀ (μM)Eplerenone IC₅₀ (μM)Clinical Relevance of Selectivity
Mineralocorticoid0.280.010.99Target engagement
Glucocorticoid>1007.2>100Avoids glucose metabolism disruption
Progesterone>1000.051.4Prevents gynecomastia/sexual dysfunction
Androgen>1006.05>100Prevents hirsutism/virilization
Estrogen>100>100>100Eliminates menstrual irregularities

Properties

CAS Number

945966-46-1

Product Name

Apararenone

IUPAC Name

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3

InChI Key

AZNHWXAFPBYFGH-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C

Solubility

Soluble in DMSO

Synonyms

MT-3995; MT 3995; MT3995; Apararenone

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.